molecular formula C4H9ClN2O B13979208 (S)-Azetidine-2-carboxamide hydrochloride

(S)-Azetidine-2-carboxamide hydrochloride

Cat. No.: B13979208
M. Wt: 136.58 g/mol
InChI Key: HMZQWWPOZADCDJ-DFWYDOINSA-N
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Description

(S)-Azetidine-2-carboxamide hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Azetidine-2-carboxamide hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine with carboxylic acid derivatives in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents like methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the purification of the product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Azetidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenated compounds, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-Azetidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Azetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes like cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural properties.

    Proline: A naturally occurring amino acid with a similar cyclic structure.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with comparable reactivity.

Uniqueness

(S)-Azetidine-2-carboxamide hydrochloride is unique due to its specific chiral configuration and the presence of both amide and hydrochloride functional groups

Properties

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

IUPAC Name

(2S)-azetidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H/t3-;/m0./s1

InChI Key

HMZQWWPOZADCDJ-DFWYDOINSA-N

Isomeric SMILES

C1CN[C@@H]1C(=O)N.Cl

Canonical SMILES

C1CNC1C(=O)N.Cl

Origin of Product

United States

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